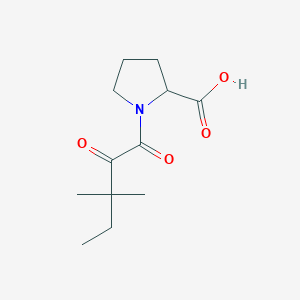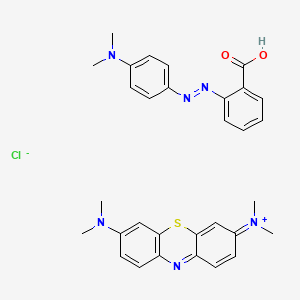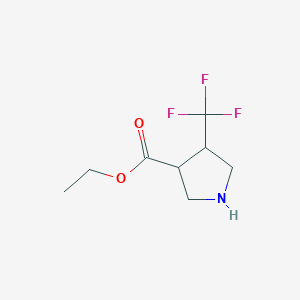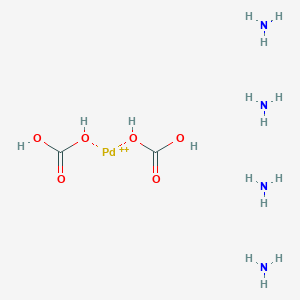
1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a 3,3-dimethyl-2-oxopentanoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid or an amine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Attachment of the 3,3-Dimethyl-2-oxopentanoyl Group: This step involves the acylation of the pyrrolidine ring using a suitable acylating agent such as an acid chloride or an anhydride.
Industrial Production Methods
In an industrial setting, the production of (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Synthesis: This method involves the stepwise addition of reagents in a controlled environment, followed by purification and isolation of the final product.
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a series of reactors, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: The compound may interact with specific receptors, modulating their activity and downstream signaling pathways.
Metabolic Pathways: The compound may be involved in metabolic pathways, influencing the production and degradation of various biomolecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxamide: Similar structure with an amide group instead of a carboxylic acid group.
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-methanol: Similar structure with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-4-12(2,3)9(14)10(15)13-7-5-6-8(13)11(16)17/h8H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
FOPALECPEUVCTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(thiophen-3-yl)butanoic acid](/img/structure/B12512469.png)

![[1-Methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]amino 2,4-dichlorobenzoate](/img/structure/B12512490.png)
![Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate](/img/structure/B12512493.png)


![Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate](/img/structure/B12512502.png)
![N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B12512508.png)

![[2-(Ammoniooxy)ethoxy]azanium dichloride](/img/structure/B12512529.png)



![4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride](/img/structure/B12512557.png)
